4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused with a pyran ring, which is further substituted with various functional groups, including amino, cyano, nitrophenyl, and dimethoxyphenyl acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine hydrate with an appropriate β-keto ester to form the pyrazole ring.
Cyclization to Form the Pyrano[2,3-c]pyrazole Core: The pyrazole intermediate undergoes cyclization with a suitable aldehyde and malononitrile in the presence of a base, such as piperidine, to form the dihydropyrano[2,3-c]pyrazole core.
Functional Group Substitution: The core structure is then subjected to various substitution reactions to introduce the amino, cyano, and nitrophenyl groups.
Acetylation: Finally, the compound is acetylated using acetic anhydride to introduce the dimethoxyphenyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and acetate groups, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives, and oxidation of methoxy groups to form aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups, and reduction of cyano groups to amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate exhibits potential as an enzyme inhibitor. It can be used in studies to understand enzyme-substrate interactions and to develop new inhibitors for therapeutic purposes.
Medicine
In medicine, this compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its diverse functional groups allow for modifications that can tailor the material properties for specific applications.
Mechanism of Action
The mechanism of action of 4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-cyano-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole
- 6-Amino-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole
Uniqueness
Compared to similar compounds, 4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl and dimethoxyphenyl acetate groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19N5O7 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[4-[6-amino-5-cyano-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C23H19N5O7/c1-11(29)34-21-16(32-2)8-13(9-17(21)33-3)18-15(10-24)22(25)35-23-19(18)20(26-27-23)12-5-4-6-14(7-12)28(30)31/h4-9,18H,25H2,1-3H3,(H,26,27) |
InChI Key |
DCDLPXSFUCHWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N)OC |
Origin of Product |
United States |
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